Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126178-86-5
VCID: VC2899279
InChI: InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H
SMILES: COC(=O)C1=CC=CC2=C1OCCNC2.Cl
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

CAS No.: 2126178-86-5

Cat. No.: VC2899279

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride - 2126178-86-5

Specification

CAS No. 2126178-86-5
Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H
Standard InChI Key BXYATHNRNGXFIP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=C1OCCNC2.Cl
Canonical SMILES COC(=O)C1=CC=CC2=C1OCCNC2.Cl

Introduction

Synthesis and Preparation

The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves several steps, starting from the formation of the benzoxazepine ring. This can be achieved through condensation reactions involving appropriate precursors, followed by esterification to introduce the methyl ester group. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Synthesis Steps:

  • Ring Formation: The benzoxazepine ring is formed through a condensation reaction between an appropriate amine and a benzene derivative.

  • Esterification: The carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

  • Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt.

Pharmacological Activities

Benzoxazepines are known for their potential in treating neurological disorders due to their interaction with various neurotransmitter systems. While specific data on Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is limited, compounds within this class have shown anxiolytic, anticonvulsant, and muscle relaxant properties.

Pharmacological ActivityDescription
Anxiolytic EffectsPotential to reduce anxiety by modulating neurotransmitter activity.
Anticonvulsant EffectsMay help in controlling seizures by stabilizing neuronal excitability.
Muscle Relaxant EffectsCould provide relief from muscle spasms by affecting neuromuscular transmission.

Research Findings and Future Directions

Research on benzoxazepines highlights their therapeutic potential, but more specific studies are needed to fully understand the effects of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride. Future research should focus on in vitro and in vivo studies to elucidate its pharmacokinetics, efficacy, and safety profile.

Key Research Questions:

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) to understand how the compound behaves in biological systems.

  • Efficacy and Safety: Conduct animal and human trials to assess therapeutic efficacy and potential side effects.

  • Mechanism of Action: Elucidate the molecular mechanisms underlying its pharmacological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator